N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction is carried out under inert conditions using a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronate esters .
Scientific Research Applications
Chemistry: In chemistry, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism by which N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The compound can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: What sets N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide apart from similar compounds is its specific combination of the pyridine and carboxamide groups with the dioxaborolane ring. This unique structure imparts distinct reactivity and functionality, making it particularly valuable in various applications .
Properties
Molecular Formula |
C19H23BN2O3 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-12-14(20-24-18(2,3)19(4,5)25-20)9-10-15(13)22-17(23)16-8-6-7-11-21-16/h6-12H,1-5H3,(H,22,23) |
InChI Key |
MLXQTWYMUZDRDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
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